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Compound of Interest

Compound Name: (s)-2-Bromo-pentane

Cat. No.: B8253618

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-bromopentane, a chiral
halogenated alkane of significant interest in stereoselective synthesis. This document details its
chemical identity, molecular structure, and physicochemical properties. A key focus is the
detailed experimental protocol for its stereospecific synthesis from the corresponding chiral
alcohol, (R)-2-pentanol, via an S(_N)2 reaction mechanism. Furthermore, this guide outlines a
robust analytical methodology for the determination of its enantiomeric purity using chiral gas
chromatography. Spectroscopic data, including *H NMR, 3C NMR, FT-IR, and Mass
Spectrometry, are presented to aid in its characterization. This whitepaper is intended to be a
valuable resource for researchers and professionals in organic chemistry and drug
development, providing the necessary technical information for the synthesis and analysis of
this important chiral building block.

Chemical Identity and Molecular Structure

(S)-2-Bromopentane is the (S)-enantiomer of 2-bromopentane. Its chemical and physical
properties are summarized in the table below.
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Identifier Value

CAS Number 29882-58-4[1]

Molecular Formula CsH11Br[2]

Molecular Weight 151.04 g/mol [2]

IUPAC Name (2S)-2-bromopentane[2]
SMILES CCC--INVALID-LINK--Br[2]

InChl=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-
2H3/t5-/m0/s1[2]

InChl

Molecular Structure:

The structure of (S)-2-bromopentane features a chiral center at the second carbon atom, to
which the bromine atom is attached. The "S" designation in its name refers to the
stereochemical configuration at this chiral center, as determined by the Cahn-Ingold-Prelog
priority rules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-bromopentane is provided
below. It is important to note that while some data is specific to the (S)-enantiomer, much of the
reported physical and spectroscopic data does not differentiate between the enantiomers, as
these properties are identical for both, with the exception of optical activity.

husicochemical :

Property Value
Appearance Colorless liquid
Boiling Point 117.3 °C[1]
Density 1.208 g/mL][1]
Flash Point 20.6 °C[1]
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Spectroscopic Data

Spectroscopy

Key Features

1H NMR

The proton NMR spectrum of 2-bromopentane
is expected to show signals in the alkyl region.
The proton attached to the carbon bearing the
bromine atom (the methine proton) will be
deshielded and appear further downfield,
typically in the range of 3.5-4.5 ppm. The
surrounding methyl and methylene protons will
exhibit characteristic splitting patterns (e.g.,
doublets, triplets, multiplets) due to spin-spin

coupling.

13C NMR

In the carbon-13 NMR spectrum, the carbon
atom bonded to the electronegative bromine
atom will be significantly deshielded and appear
downfield, typically in the range of 50-70 ppm.
The other aliphatic carbons will appear at higher

fields (lower ppm values).

FT-IR

The infrared spectrum of 2-bromopentane will
be characterized by strong C-H stretching
vibrations in the 2850-3000 cm~1 region. The C-
Br stretching vibration is expected to appear in
the fingerprint region, typically between 690 and
515 cm~.

Mass Spectrometry

The mass spectrum will show a molecular ion
peak (M*) and an M+2 peak of nearly equal
intensity, which is characteristic of a compound
containing one bromine atom due to the natural
isotopic abundance of 7°Br and &Br. Common
fragmentation patterns include the loss of the

bromine atom and cleavage of the alkyl chain.

Stereospecific Synthesis of (S)-2-Bromopentane
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The synthesis of enantiomerically pure (S)-2-bromopentane is most effectively achieved
through a stereospecific S(_N)2 reaction, starting from the corresponding chiral alcohol with the
opposite configuration, (R)-2-pentanol. The use of phosphorus tribromide (PBr3) is a common
and effective method for this transformation, as it proceeds with a clean inversion of
stereochemistry.

Caption: Stereospecific synthesis of (S)-2-bromopentane via an S(_N)2 reaction.

Experimental Protocol: Synthesis of (S)-2-
Bromopentane from (R)-2-Pentanol

Materials:

* (R)-2-Pentanol

e Phosphorus tribromide (PBrs)

o Anhydrous diethyl ether

» Saturated sodium bicarbonate solution
o Saturated sodium chloride solution (brine)
¢ Anhydrous magnesium sulfate

* Ice bath

e Separatory funnel

» Round-bottom flask

o Distillation apparatus

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert
atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.
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Addition of PBrs: Slowly add phosphorus tribromide dropwise from the dropping funnel to the
stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction
temperature below 10 °C. A white precipitate of phosphorous acid may form during the
reaction.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one
hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a
separatory funnel.

Extraction and Washing:
o Separate the organic layer.

o Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution
(to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then
filter to remove the drying agent.

Purification: Remove the solvent by rotary evaporation. The crude (S)-2-bromopentane can
be purified by fractional distillation to obtain the pure product.

Analysis of Enantiomeric Purity

The enantiomeric purity of the synthesized (S)-2-bromopentane is a critical parameter and can
be accurately determined using chiral gas chromatography (GC).

Caption: Workflow for the analysis of enantiomeric purity using chiral GC.

Experimental Protocol: Chiral Gas Chromatography

Instrumentation and Conditions:

o Gas Chromatograph: Equipped with a Flame lonization Detector (FID).
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o Chiral Column: A cyclodextrin-based chiral capillary column (e.g., B-DEX™ or y-DEX™) is
recommended for the separation of halogenated alkane enantiomers.

e Carrier Gas: Helium or Hydrogen.

e Temperature Program:
o Initial Temperature: 50 °C, hold for 2 minutes.
o Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
o Final Temperature: Hold at 150 °C for 5 minutes.

« Injector and Detector Temperature: 250 °C.

Procedure:

o Sample Preparation: Prepare a dilute solution of the purified (S)-2-bromopentane in a
suitable solvent (e.g., hexane or diethyl ether).

« Injection: Inject a small volume (e.g., 1 pyL) of the prepared sample into the GC.

o Data Analysis: The two enantiomers will have different retention times on the chiral column.
The enantiomeric excess (ee) can be calculated from the integrated peak areas of the (S)
and (R) enantiomers using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major
enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This technical guide has provided a detailed overview of the key properties, stereospecific
synthesis, and analytical methods for (S)-2-bromopentane. The provided experimental
protocols offer a practical foundation for researchers and professionals to produce and
characterize this important chiral building block. The stereochemical control in its synthesis
makes (S)-2-bromopentane a valuable intermediate in the development of new chiral
molecules, particularly in the pharmaceutical industry. Careful execution of the outlined
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procedures and analytical techniques is essential to ensure the desired stereochemical purity
and successful application in subsequent synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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